molecular formula C17H15FN4OS2 B2985144 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 894007-84-2

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2985144
CAS No.: 894007-84-2
M. Wt: 374.45
InChI Key: ASCZCOCQNCYDMZ-UHFFFAOYSA-N
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Description

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a thioacetamide derivative characterized by a pyridazine-thioether scaffold linked to a 2,4-dimethylthiazole moiety and a 2-fluorophenyl group. Its structure combines heterocyclic elements (pyridazine and thiazole) with a fluorinated aromatic system, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders. The thioacetamide bridge (-S-CH2-CO-NH-) enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-6-4-3-5-12(13)18/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCZCOCQNCYDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from 2,4-dimethylthiazole, the compound is synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Pyridazine ring synthesis: The pyridazine ring is formed through the reaction of appropriate precursors under specific conditions such as heating with a catalyst.

    Thioether formation: The thiazole and pyridazine rings are linked via a thioether bond, often using thiol reagents and coupling agents.

    Acetamide formation:

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether or aromatic rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities using agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, palladium on carbon (Pd/C) for hydrogenation.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide can be used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biological Probes: Used in research to study biological pathways and molecular interactions.

Industry

    Agriculture: Potential use as agrochemicals or pesticides.

    Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several classes of thioacetamide derivatives. Key comparisons are outlined below:

Key Observations:

Substituent Effects on Activity: The 2-fluorophenyl group in the target compound may enhance metabolic stability and target binding compared to bulkier substituents (e.g., phenoxyphenyl in compound 24 ). Fluorine’s electron-withdrawing nature could optimize π-π stacking or dipole interactions in enzyme active sites. Heterocyclic Core: The pyridazine-thiazole system differs from triazinoindole (compound 24) or benzothiazole (compound 5i) cores. Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, whereas thiazole rings often contribute to redox modulation .

Biological Activity Trends: Anti-inflammatory Potential: The triazolyl-thioacetamide AS111 outperformed diclofenac in anti-inflammatory models, suggesting that substituent position (3-methylphenyl vs. 2-fluorophenyl) significantly impacts efficacy . Anticonvulsant Activity: Fluorinated benzothiazoles (e.g., 5j) achieved ED50 values <55 mg/kg in MES tests, indicating that fluorine substitution enhances blood-brain barrier penetration . The target compound’s dimethylthiazole group may similarly influence CNS activity.

Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to ’s triazinoindole derivatives (e.g., coupling thioacetic acid derivatives with aryl amines). Purity levels (>95%) are comparable to analogues in .

Biological Activity

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound featuring a thiazole moiety linked to a pyridazine ring, along with an acetamide functional group. This unique structural arrangement suggests potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant findings from diverse research sources.

Molecular Structure

The molecular formula for this compound is C19H17N5OS3C_{19}H_{17}N_{5}OS_{3}, with a molecular weight of approximately 427.6 g/mol. The compound's structure includes:

  • Thiazole Ring : Known for various pharmacological properties.
  • Pyridazine Moiety : Enhances interaction with biological targets.
  • Acetamide Group : Imparts additional reactivity and potential therapeutic effects.

Antimicrobial Activity

Compounds with thiazole and pyridazine derivatives have demonstrated significant antimicrobial properties. For instance, thiazole derivatives have been shown to exhibit activity against bacterial strains and fungi, making them candidates for antibiotic development .

Anticancer Properties

Research indicates that similar compounds exhibit anticancer activity. For example, thiazole-based compounds have been evaluated for their ability to inhibit cancer cell proliferation. Studies suggest that modifications in the N-aryl amide group enhance their effectiveness against various cancer cell lines, including those resistant to traditional therapies .

Antimalarial Activity

Thiazole analogs have also been noted for their antimalarial properties. A systematic study on thiazole derivatives revealed that specific structural modifications led to compounds with high potency against the Plasmodium falciparum strain while maintaining low cytotoxicity in human liver cell lines .

Leishmanicidal Activity

Hybrid compounds incorporating thiazole structures have shown promise in treating leishmaniasis. In vitro studies demonstrate that certain thiazole derivatives effectively reduce the survival of Leishmania infantum parasites and induce significant morphological changes in treated cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how different modifications of the compound influence its biological activity:

ModificationBiological Effect
Electron-withdrawing groups at ortho positionIncreased antimalarial potency
Thiazole and pyridazine linkageEnhanced anticancer activity
Acetamide substitutionImproved interaction with biological targets

These findings suggest that strategic modifications can optimize the biological efficacy of this compound.

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of thiazole-containing compounds against various cancer cell lines reported IC50 values indicating potent cytotoxicity. Compounds similar to our target compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting potential as novel anticancer agents .

Case Study 2: Antimalarial Activity

In a comparative analysis of thiazole derivatives, one compound demonstrated an IC50 value of 0.71 μM against P. falciparum, highlighting the significance of structural features in enhancing antimalarial activity .

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